molecular formula C11H22N2O2 B7917519 [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7917519
M. Wt: 214.30 g/mol
InChI Key: NHIVGUBFUYKIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural features and biological activities . This compound is characterized by the presence of a piperidine ring, an isopropyl-methyl-amino group, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine with isopropyl-methyl-amine under controlled conditions to form the desired piperidine derivative. The reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that include the preparation of intermediate compounds followed by their conversion to the final product. These processes are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is unique due to the presence of both isopropyl-methyl-amino and acetic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIVGUBFUYKIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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